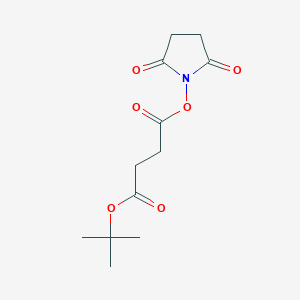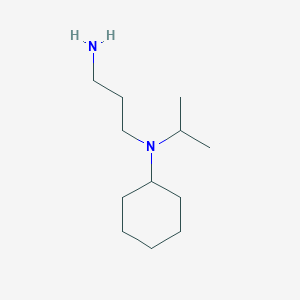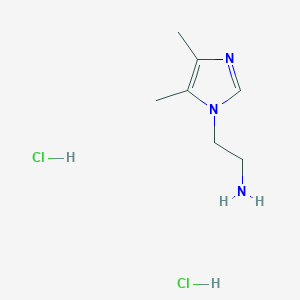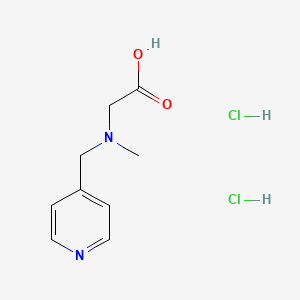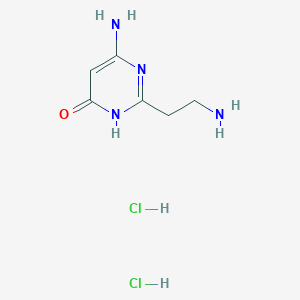
N-allyl-2-(methylsulfanyl)-4-quinazolinamine
Vue d'ensemble
Description
N-allyl-2-(methylsulfanyl)-4-quinazolinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the quinazoline family of compounds, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Antimicrobial Activity : The antimicrobial activity of novel 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives, which include N-allyl-2-(methylsulfanyl)-4-quinazolinamine, has been evaluated. These compounds showed significant activity against a variety of Gram-positive and Gram-negative bacteria, as well as some yeast and fungi (Al-Salahi et al., 2013).
Chemical Synthesis and Intramolecular Cyclization : Research has been conducted on the chemical synthesis and intramolecular cyclization of 2-methylsulfanyl-4-oxo-3(4H)-quinazolinyl)acetohydrazide, which is related to N-allyl-2-(methylsulfanyl)-4-quinazolinamine. This study explored the chemical reactions involved in creating derivatives of this compound (Burbulienė et al., 2006).
Antimalarial Effects : A series of N2-and N4-aryl-N4-[(dialkylamino)alkyl]-2,4-quinazolinediamines, related to N-allyl-2-(methylsulfanyl)-4-quinazolinamine, were synthesized and evaluated for their antimalarial properties. These compounds demonstrated general antimalarial activity (Elslager et al., 1981).
Antiproliferative Bioactivity : The antiproliferative bioactivity of 4-methyl-2-quinazolinamine, a compound closely related to N-allyl-2-(methylsulfanyl)-4-quinazolinamine, was investigated. This compound demonstrated significant biological activity (Vollmar et al., 2009).
Synthesis of Derivatives Under Catalyst-Free Conditions : Research on the synthesis of quinazolinamines from 2-fluorobenzonitriles under catalyst-free conditions provides insights into the chemical processes for creating derivatives of N-allyl-2-(methylsulfanyl)-4-quinazolinamine (Feng & Wu, 2015).
Inhibition of Inducible Nitric Oxide Synthase : A novel class of nitric oxide synthase inhibitors, including 2-substituted 1,2-dihydro-4-quinazolinamines, related to N-allyl-2-(methylsulfanyl)-4-quinazolinamine, exhibited high selectivity and potency in inhibiting inducible isoforms of the enzyme (Tinker et al., 2003).
Antitumor Activities of Hybrids : Benzimidazole-quinazoline hybrids, involving derivatives of N-allyl-2-(methylsulfanyl)-4-quinazolinamine, showed significant in vitro antitumor activities against several cancer cell lines (Sharma, Luxami, & Paul, 2013).
Propriétés
IUPAC Name |
2-methylsulfanyl-N-prop-2-enylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-3-8-13-11-9-6-4-5-7-10(9)14-12(15-11)16-2/h3-7H,1,8H2,2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKHAJFJBRAONZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901235643 | |
| Record name | 2-(Methylthio)-N-2-propen-1-yl-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901235643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139047-56-6 | |
| Record name | 2-(Methylthio)-N-2-propen-1-yl-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139047-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylthio)-N-2-propen-1-yl-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901235643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B3101232.png)

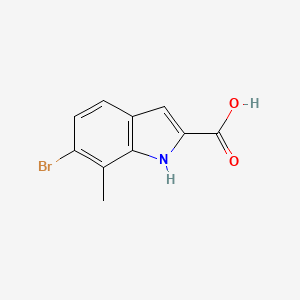
![5-[(4-Methylbenzoyl)amino]pyridine-2-carboxylic acid](/img/structure/B3101254.png)

